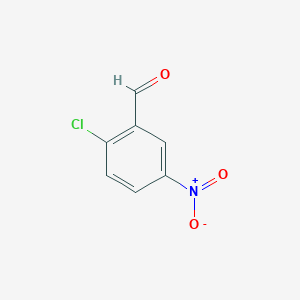

2-Chloro-5-nitrobenzaldehyde

Overview

Description

2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3; molecular formula: C₇H₄ClNO₃; molecular weight: 185.56 g/mol) is a nitro-substituted benzaldehyde derivative with a chlorine atom at the 2-position and a nitro group at the 5-position of the aromatic ring . It is a crystalline powder with a melting point of 77–81°C and is commercially available with a purity of ≥96% . The compound is widely utilized in organic synthesis, particularly in the preparation of Schiff bases, coordination complexes, and pharmaceuticals. Its electron-withdrawing nitro and chloro groups enhance electrophilicity at the aldehyde group, making it reactive in condensation and substitution reactions .

Preparation Methods

Direct Nitration of 2-Chlorobenzaldehyde

The direct nitration of 2-chlorobenzaldehyde represents a straightforward route to 2-chloro-5-nitrobenzaldehyde. This method leverages the electrophilic aromatic substitution mechanism, where the nitro group (-NO₂) is introduced at the para position relative to the electron-withdrawing chlorine atom.

Reaction Conditions and Regioselectivity

The nitration is typically conducted using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at temperatures between 0°C and 10°C . The mixed acid system generates the nitronium ion (NO₂⁺), which attacks the aromatic ring. The chlorine atom’s meta-directing nature theoretically favors nitration at the 4-position, but steric and electronic factors often result in a mixture of 4-nitro and 5-nitro isomers. To enhance selectivity for the 5-nitro derivative, solvents such as dichloromethane or 1,2-dichloroethane are employed to moderate reactivity .

Challenges and Mitigation Strategies

-

Byproduct Formation : Over-nitration and oxidation of the aldehyde group to carboxylic acid are common side reactions. Controlled addition of nitric acid and maintaining low temperatures (≤10°C) minimize these issues .

-

Yield Optimization : Isolation of the 5-nitro isomer requires chromatographic separation, reducing overall yields to approximately 50–60% .

Hypochlorite-Mediated Synthesis from 2-Chloro-5-Nitrotoluene

This two-step process, adapted from the synthesis of 2-nitrobenzaldehyde , begins with 2-chloro-5-nitrotoluene and proceeds via a hypochlorite-induced oxidation (Figure 1).

Step 1: Formation of 2-Chloro-5-Nitrophenylpyruvic Acid

2-Chloro-5-nitrotoluene reacts with dimethyl oxalate [(COOCH₃)₂] in the presence of sodium methoxide (NaOCH₃), forming 2-chloro-5-nitrophenylpyruvic acid. The reaction occurs under reflux in anhydrous methanol, with a molar ratio of 1:1.2 (toluene derivative to oxalate ester) .

Step 2: Hypochlorite Oxidation and Hydrolysis

The phenylpyruvic acid intermediate is treated with sodium hypochlorite (NaOCl) in aqueous medium, yielding 2-chloro-5-nitrobenzylidene chloride. Subsequent hydrolysis at 80–100°C produces the target aldehyde.

Advantages

-

High Purity : The process avoids halogenation byproducts, achieving >90% purity .

-

Scalability : Recovery and reuse of oxalate esters reduce raw material costs by 60% .

| Parameter | Details |

|---|---|

| Starting Material | 2-Chloro-5-nitrotoluene |

| Oxidizing Agent | Sodium hypochlorite (12% w/v) |

| Reaction Temperature | 80–100°C |

| Yield | 70–75% (over two steps) |

| Key Advantage | Minimal byproducts, high atom economy |

Nitration Followed by Bromination and Hydrolysis

Inspired by methods for fluorinated analogs , this approach involves sequential nitration, bromination, and oxidation of 2-chlorotoluene (Figure 2).

Step 1: Nitration of 2-Chlorotoluene

2-Chlorotoluene undergoes nitration with potassium nitrate (KNO₃) in 1,2-dichloroethane, catalyzed by concentrated sulfuric acid. The reaction proceeds at 0–5°C for 6–8 hours, yielding 2-chloro-5-nitrotoluene with 85% efficiency .

Step 2: Bromination of the Methyl Group

N-Bromosuccinimide (NBS) and benzoyl peroxide initiate radical bromination at the methyl group, forming 2-chloro-5-nitrobenzyl bromide. The reaction occurs in 1,2-dichloroethane at 80–100°C for 20 hours .

Step 3: Hydrolysis to Aldehyde

The bromide intermediate is hydrolyzed using hydrogen peroxide (H₂O₂) in ethanol under reflux, converting the -CH₂Br group to -CHO.

Industrial Relevance

-

Cost-Effectiveness : Avoids fuming nitric acid, reducing hazardous waste .

-

Yield : Cumulative yield of 61% (nitration: 85%, bromination: 85%, hydrolysis: 90%) .

| Parameter | Details |

|---|---|

| Nitrating Agent | Potassium nitrate in H₂SO₄ |

| Brominating Agent | NBS with benzoyl peroxide |

| Solvent System | 1,2-Dichloroethane (nitration and bromination); ethanol (hydrolysis) |

| Reaction Time | 24–30 hours (total) |

| Key Advantage | Safe, scalable, and suitable for continuous production |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Considerations | Industrial Viability |

|---|---|---|---|---|

| Direct Nitration | 50–60 | 70–80 | High risk of over-oxidation | Limited due to low selectivity |

| Hypochlorite-Mediated | 70–75 | >90 | Mild conditions, low toxicity | High (closed-loop solvent recovery) |

| Bromination-Hydrolysis | 61 | 85–90 | Avoids corrosive acids | Excellent (adaptable to batch/flow) |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It reacts with compounds like 2-methyl-1-propenylbenzimidazole to form (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.

Substitution Reactions: The nitro group can be replaced by other functional groups under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of bases or acids as catalysts.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products:

Condensation Products: Such as (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.

Reduction Products: Such as 2-chloro-5-aminobenzaldehyde

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-Chloro-5-nitrobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it has been used to create Schiff base compounds, which exhibit significant pharmacological activities.

Case Study: Synthesis of N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide

- Reaction : The condensation of this compound with isonicotinohydrazide yields a Schiff base compound.

- Properties : The synthesized compound displays a trans configuration, vital for its biological activity.

- Findings : The crystal structure revealed hydrogen bonding interactions that contribute to its stability and potential bioactivity .

Agrochemical Applications

The compound is also employed in the synthesis of agrochemicals. For instance, it reacts with aminopyrazoles to produce symmetrical bispyrazolo[3,4-pyridines], which are investigated for their herbicidal properties.

Chemical Reaction Example

This reaction showcases the compound's utility in developing new agrochemical formulations that could enhance crop protection strategies .

Material Science and Organic Synthesis

In material science, this compound is utilized as a building block for creating polymers and other materials with specific electronic or optical properties.

Example: Thiosemicarbazone Formation

The reaction between this compound and thiosemicarbazide results in thiosemicarbazone derivatives, which have shown potential as antifungal agents.

- Experimental Conditions : The reaction was conducted in methanol under reflux conditions.

- Product Characteristics : The resultant yellow crystalline product exhibited intermolecular hydrogen bonding, contributing to its structural integrity .

Kinetic Studies and Chemical Characterization

Research has also focused on the kinetic behavior of aldehyde oxidation involving this compound. Studies have characterized its reactivity under various conditions, providing insights into its potential applications in enzymatic processes.

Kinetic Findings

- Enzymatic Activity : The compound was tested with aldehyde dehydrogenase enzymes, revealing significant turnover rates indicative of its reactivity.

- Reaction Conditions : Assays were performed in buffered solutions at controlled pH levels to assess oxidation rates and product formation .

Data Table: Summary of Applications

| Application Area | Compound Interaction | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Schiff base formation | Significant pharmacological activity observed |

| Agrochemical Development | Reaction with aminopyrazoles | Production of herbicidal agents |

| Material Science | Thiosemicarbazone synthesis | Antifungal properties identified |

| Kinetic Studies | Aldehyde dehydrogenase interaction | High turnover rates indicating effective oxidation |

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring and makes it more susceptible to electrophilic substitution reactions. The chlorine atom also affects the compound’s reactivity by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

2-Chloro-5-nitrobenzaldehyde is compared to positional isomers and analogues with varying substituent patterns:

Key Observations :

- Substituent Effects : The electron-withdrawing nitro and chloro groups in this compound increase the aldehyde's electrophilicity compared to methyl-substituted analogues (e.g., 2-Methyl-5-nitrobenzaldehyde), enhancing its reactivity in nucleophilic additions .

- Positional Isomerism : The 2-chloro-5-nitro substitution creates a meta-directing effect, influencing regioselectivity in subsequent reactions. In contrast, isomers like 4-Chloro-3-nitrobenzaldehyde may exhibit different electronic and steric behaviors .

Functional Group Analogues

5-Nitrosalicylaldehyde (hydroxyl-nitro substitution) and 5-Chloro-2-methoxybenzaldehyde (methoxy-chloro substitution) demonstrate how functional group variations impact properties:

Key Observations :

- Solubility: this compound has moderate solubility in ethanol (2.68 g/100g) and THF (16.42 g/100g) , whereas hydroxylated analogues like 5-nitrosalicylaldehyde may exhibit higher solubility in polar solvents due to H-bonding .

- Biological Activity : Schiff bases derived from this compound show antimicrobial activity against Bacillus subtilis and Escherichia coli , while methoxy-substituted derivatives may prioritize different biological targets due to altered electronic profiles.

Biological Activity

2-Chloro-5-nitrobenzaldehyde (CAS No. 6361-21-3) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 185.56 g/mol

- Appearance : Light yellow to beige-yellow crystalline powder

- Log P (octanol-water partition coefficient) : Ranges from 1.13 to 2.06, indicating moderate lipophilicity which influences its bioavailability and permeability .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for drug development. The following sections detail its interactions with biological systems.

1. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways:

- CYP1A2 Inhibition : It has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies:

- Antibacterial Effects : A study on Schiff base derivatives of this compound indicated significant antibacterial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Acetylcholinesterase Inhibition

Recent investigations have highlighted the potential of this compound derivatives as acetylcholinesterase inhibitors:

- Alzheimer's Disease Research : Compounds derived from this compound have been proposed as candidates for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission and improve cognitive function.

Case Study 1: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound and its derivatives:

- A study utilized QSAR approaches to correlate the chemical structure of chlorinated benzaldehydes with their biological activity, revealing that structural modifications can significantly enhance their pharmacological properties .

Case Study 2: Synthesis and Characterization

The synthesis of thiosemicarbazone derivatives from this compound has been documented:

- These derivatives exhibited notable biological activities, including antimicrobial and anticancer properties, demonstrating the versatility of this compound in medicinal chemistry .

Detailed Research Findings

| Property | Value/Description |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (No), CYP3A4 (No) |

| Log Kp (skin permeation) | -6.05 cm/s |

| Toxicological Assessment | Potential toxicity indicated through QSAR modeling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nitration of o-chlorobenzaldehyde using mixed acid (H₂SO₄/HNO₃) under controlled temperatures to avoid over-nitration . Optimization involves solvent selection (e.g., sulfuric acid for solubility), stoichiometric ratios, and reaction time. For example, prolonged nitration at low temperatures (0–5°C) improves regioselectivity for the 5-nitro position. Post-reaction, quenching in ice water and recrystallization from ethanol yield pure product (mp 72–74°C) . Alternative routes include substitution reactions, such as amination with dimethylamine, followed by reduction (e.g., NaBH₄) to intermediates .

Q. How can purification and crystallization of this compound be effectively achieved?

Methodological Answer: Purification is critical due to nitro-group sensitivity. Distillation under reduced pressure (80–90°C, 10 mmHg) removes low-boiling impurities. For crystallization, slow evaporation of methanolic solutions at room temperature produces high-purity crystals . Recrystallization using ethanol/water mixtures (1:3 v/v) enhances purity, monitored via TLC (hexane/ethyl acetate, 4:1). Crystal quality for X-ray studies requires slow evaporation to allow hydrogen-bonded network formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : In CDCl₃, the aldehyde proton resonates at δ 10.2–10.4 ppm, while nitro and chloro substituents deshield aromatic protons (δ 8.5–8.7 ppm for H-4 and H-6) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 200.5) validates molecular weight .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in configurational analysis?

Methodological Answer: Mechanistic studies leverage reactivity patterns. For example, oxime derivatives lose HCl under alkaline conditions only in the syn configuration, forming cyclic intermediates (e.g., indoxazene). Monitoring HCl elimination via conductivity or pH changes distinguishes stereoisomers . Isotopic labeling (e.g., D₂O in NMR) or computational transition-state modeling (DFT) further clarify pathways .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures. For example, the thiosemicarbazone derivative shows a trans-azomethine conformation (dihedral angle: 6.8° between benzene and thiosemicarbazide groups). Hydrogen-bonded chains (N–H⋯S, 3.2 Å) are resolved via SHELXL refinement, with restraints on Uiso and bond distances . Discrepancies in electron density maps guide manual adjustments in Olex2 or Coot .

Q. How do computational studies complement experimental data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals, vibrational spectra, and Partial Density of States (PDOS). For example, HOMO-LUMO gaps (~4.1 eV) predict electronic properties, validated against UV-Vis spectra. Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes), with RMSD values <2 Å confirming pose reliability .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: The nitro group directs incoming electrophiles meta to itself due to its strong deactivating nature, while the chloro group exerts weaker ortho/para direction. Competition is resolved via Hammett plots: σnitro (+0.78) dominates σchloro (+0.23). Nitration at C-5 (over C-3) is confirmed by NOE NMR correlations .

Q. How can transesterification reactions with this compound derivatives be optimized for fullerene-based materials?

Methodological Answer: Reaction of the aldehyde’s reduced alcohol derivative (e.g., NaBH₄ product) with PCBM in o-dichlorobenz (110°C, 12 h) achieves ~57% yield. Catalytic acid (p-TsOH) and inert atmosphere prevent side reactions. Purity is assessed via HPLC (C18 column, acetonitrile/water) .

Q. What role do intermolecular interactions play in the crystal packing of this compound derivatives?

Methodological Answer: N–H⋯S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between aromatic rings) stabilize crystal lattices. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% H⋯S contacts). Thermal ellipsoid plots (ORTEP) validate disorder modeling .

Q. How are contradictions in spectral data addressed during structural validation?

Methodological Answer: Divergences between computed and experimental IR peaks (e.g., C=O stretch) are resolved via temperature-dependent studies or solvent effect analysis. For NMR, DEPT-135 and HSQC distinguish overlapping signals. Crystallographic R-factors (<5%) and Rfree validate refinement accuracy .

Properties

IUPAC Name |

2-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHWCKUHAEDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022240 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-21-3 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4ILL0I3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.